molecular formula C6H14ClN B2439748 (R)-1-Cyclopropylpropan-1-amine hydrochloride CAS No. 677742-41-5

(R)-1-Cyclopropylpropan-1-amine hydrochloride

Cat. No.: B2439748
CAS No.: 677742-41-5
M. Wt: 135.64
InChI Key: KTMLAWBZUWUSDP-FYZOBXCZSA-N
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Description

®-1-Cyclopropylpropan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a propan-1-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclopropylpropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group to the propan-1-amine backbone can be achieved through cyclopropanation reactions. This involves the reaction of an alkene with a carbene or carbenoid reagent.

    Amine Formation: The formation of the amine group can be carried out through reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-1-Cyclopropylpropan-1-amine hydrochloride may involve large-scale cyclopropanation and reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: ®-1-Cyclopropylpropan-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized amine derivatives.

    Reduction Products: Simplified amine compounds.

    Substitution Products: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

®-1-Cyclopropylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclopropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Cyclopropylpropan-1-amine: A similar compound without the hydrochloride group.

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

    Propan-1-amine: The parent compound without the cyclopropyl group.

Uniqueness: ®-1-Cyclopropylpropan-1-amine hydrochloride is unique due to the presence of both the cyclopropyl group and the hydrochloride salt. This combination imparts specific chemical and physical properties that make it valuable in various applications. The cyclopropyl group adds rigidity and steric hindrance, while the hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name

(1R)-1-cyclopropylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLAWBZUWUSDP-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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